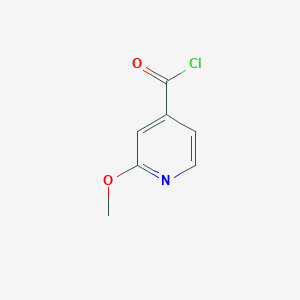

2-Methoxypyridine-4-carbonyl chloride

Vue d'ensemble

Description

2-Methoxypyridine-4-carbonyl chloride is a chemical compound utilized in various synthetic applications, primarily in organic chemistry for the creation of complex molecules. Its properties and reactions are of significant interest due to its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Synthesis Analysis

The synthesis of this compound involves a series of reactions starting from basic pyridine derivatives. For instance, the synthesis of methoxypyridine derivatives can be achieved through condensation reactions, as seen in the creation of gastric-acid inhibiting compounds and in the preparation of specific building blocks for complex chemical structures (Mittelbach et al., 1988).

Molecular Structure Analysis

The molecular structure of methoxypyridine compounds, including this compound, has been elucidated using crystallography and spectroscopic methods. These studies reveal detailed information about bond lengths, angles, and overall molecular geometry, contributing to a deeper understanding of its reactivity and interactions (Jukić et al., 2010).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitution and condensation, which are fundamental for further chemical modifications. These reactions are pivotal for incorporating the compound into larger molecular frameworks, demonstrating its versatility in synthetic chemistry applications (Ershov et al., 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

2-Methoxypyridine-4-carbonyl chloride has been utilized in various chemical syntheses, demonstrating its versatility and reactivity. For instance, it serves as a masked pyridone in the synthesis of Lycopodium alkaloid lycoposerramine R, leveraging an Eschenmoser Claisen rearrangement to construct a key quaternary carbon center, illustrating its utility in complex natural product synthesis (Vishnumaya Bisai, R. Sarpong, 2010). Additionally, its deprotonation using mixed lithium–iron combinations has been explored, highlighting its role in metalation reactions and the synthesis of iodide derivatives and dimers, which underscores its reactivity and potential in synthetic chemistry (Elisabeth Nagaradja et al., 2012).

Cytotoxic Activity and Biological Applications

The compound and its derivatives have been synthesized and assessed for cytotoxic activities against various cancer cell lines, such as liver, prostate, and breast cancer cells. This research indicates potential applications in developing therapeutic agents due to promising antiproliferative effects (M. Al‐Refai et al., 2019). Furthermore, studies on N-acyl-thiazolidine-4-carboxylic acid derivatives, synthesized through interactions with aminopyridines including 2-methoxypyridine derivatives, have shown significant effects on learning and memory in experimental animals, suggesting implications for neurological applications (Э. С. Кричевский et al., 2007).

Material Science and Electrocatalysis

In material science, this compound plays a role in the electrochemical functionalization of glassy carbon electrodes, demonstrating its utility in developing electrochemical sensors and devices. The use of protic ionic liquid based on 2-methoxypyridine for electrode surface functionalization through electrochemical reduction indicates its potential in surface science and sensor technology (G. Shul et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, Methoxypyridine-4-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

2-methoxypyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-4-5(7(8)10)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSYURGNSEPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598368 | |

| Record name | 2-Methoxypyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193538-79-3 | |

| Record name | 2-Methoxypyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)

![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)